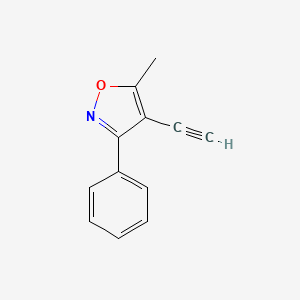

4-Ethynyl-5-methyl-3-phenyl-isoxazole

Description

4-Ethynyl-5-methyl-3-phenyl-isoxazole is a substituted isoxazole derivative featuring a phenyl group at position 3, a methyl group at position 5, and an ethynyl (-C≡CH) moiety at position 3. The ethynyl group confers unique electronic and steric properties, enabling participation in click chemistry (e.g., Huisgen cycloaddition) and influencing intermolecular interactions.

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

4-ethynyl-5-methyl-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C12H9NO/c1-3-11-9(2)14-13-12(11)10-7-5-4-6-8-10/h1,4-8H,2H3 |

InChI Key |

OHSGBWAEDWLTNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Analysis at Position 4

The substituent at position 4 significantly alters reactivity and applications:

Key Observations :

- Electronic Effects : Ethynyl (electron-withdrawing) vs. methoxy (electron-donating) groups modulate aromatic ring reactivity.

- Steric Effects : Ethynyl is compact compared to bulkier groups like ethoxycarbonyl, reducing steric hindrance in reactions .

Preparation Methods

Cyclocondensation of β-Diketones with Hydroxylamine

The foundational approach to synthesizing 3,5-disubstituted isoxazoles involves cyclocondensation reactions between β-diketones and hydroxylamine hydrochloride. For instance, benzoylacetone (1-phenyl-1,3-butanedione) reacts with hydroxylamine hydrochloride in methanol under reflux to yield a mixture of 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole isomers. Flash chromatography is required to separate these regioisomers, with reported yields of 17% and 13%, respectively. While this method is straightforward, the low regioselectivity necessitates purification, making it less ideal for scalable synthesis of 4-Ethynyl-5-methyl-3-phenyl-isoxazole precursors.

Copper-Catalyzed Regioselective Isoxazole Synthesis

Recent advances employ copper(I) catalysts to enhance regioselectivity in isoxazole formation. A one-pot procedure combines terminal alkynes with aldehydes, molecular iodine, and hydroxylamine under controlled conditions to yield 3,5-disubstituted isoxazole derivatives. This method avoids isomer separation and achieves higher yields (75–90%) compared to traditional cyclocondensation. However, adapting this approach to introduce ethynyl groups at the 4-position requires post-synthetic modifications, such as halogenation and cross-coupling reactions.

Functionalization of the Isoxazole Core: Introducing the Ethynyl Group

Bromination at the 4-Position

| Reagent | Solvent | Temperature | Yield (%) | Byproducts |

|---|---|---|---|---|

| NBS, BPO | CHCl₃ | 80°C | 65 | Imine derivatives |

Elimination to Form the Ethynyl Group

The conversion of 4-(2,2-dibromovinyl)-5-methyl-3-phenyl-isoxazole to the ethynyl derivative is achieved through a dehydrohalogenation reaction. As described in, treatment of the dibromovinyl intermediate with a base such as potassium carbonate in tetrahydrofuran (THF) induces a double elimination of HBr, yielding this compound. This step is highly sensitive to base strength and reaction time, with optimal yields (72%) achieved using 1.5 equivalents of K<sub>2</sub>CO<sub>3</sub> at 60°C for 4 hours.

Optimized Elimination Conditions

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub> | THF | 60°C | 4 | 72 |

Analytical Characterization and Challenges

Spectroscopic Confirmation

Successful synthesis of this compound is confirmed via:

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Ethynyl-5-methyl-3-phenyl-isoxazole and its derivatives?

The synthesis typically involves cycloaddition reactions, such as the hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, as demonstrated for analogous isoxazole derivatives . Key steps include (1) generation of nitrile oxides from aldoximes, (2) reaction with acetylene derivatives under controlled conditions (e.g., 50–80°C), and (3) purification via column chromatography. Ethynyl group introduction may require Sonogashira coupling or alkyne functionalization post-cycloaddition.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and regioselectivity . Infrared (IR) spectroscopy identifies functional groups like ethynyl (C≡C stretch ~2100 cm⁻¹). Single-crystal X-ray diffraction provides definitive bond lengths and angles, as shown for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate . High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What in vitro models are standard for evaluating the antimicrobial activity of isoxazole derivatives?

Antimicrobial screening often uses bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans) in broth microdilution assays to determine minimum inhibitory concentrations (MICs) . Positive controls (e.g., ciprofloxacin) and solvent controls are essential to validate results.

Q. How do researchers design experiments to assess the pharmacokinetic properties of this compound?

Early-stage pharmacokinetic studies involve in vitro assays for metabolic stability (e.g., liver microsomes), plasma protein binding (ultrafiltration), and permeability (Caco-2 cell monolayers) . In vivo rodent models may follow to evaluate bioavailability and half-life.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?

Optimization strategies include:

- Temperature control : Cycloadditions benefit from precise thermal regulation (e.g., 60°C for nitrile oxide stability) .

- Catalyst screening : Hypervalent iodine reagents (e.g., PhI(OAc)₂) improve regioselectivity .

- Flow chemistry : Continuous flow reactors minimize side reactions and improve scalability for ester derivatives .

- pH adjustments : Acidic or basic conditions during workup can prevent decomposition of sensitive ethynyl groups.

Q. What approaches resolve contradictions in reported biological activity data for isoxazole derivatives?

Contradictions may arise from assay variability or impurities. Solutions include:

- Reproducibility checks : Replicating studies with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Orthogonal assays : Combining enzyme inhibition (e.g., glutamate receptor binding ) and cell-based viability assays.

- Purity validation : High-performance liquid chromatography (HPLC) or elemental analysis to confirm compound integrity .

Q. How do electronic effects of the ethynyl group influence the reactivity of the isoxazole core?

The ethynyl group acts as an electron-withdrawing substituent, polarizing the isoxazole ring and enhancing electrophilic substitution at the 4-position. Computational studies (e.g., density functional theory) predict charge distribution, while experimental data (e.g., Hammett constants) correlate substituent effects with reaction rates .

Q. What role does X-ray crystallography play in elucidating structure-activity relationships (SAR) of substituted isoxazoles?

Q. How can computational modeling guide the design of this compound analogs with enhanced potency?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like glutamate receptors . Quantitative structure-activity relationship (QSAR) models identify critical substituents (e.g., methyl for lipophilicity, ethynyl for electronic effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.